3-Cyclohexylimidazo[1,5-a]pyrazine
Description
Contextual Overview of Nitrogen-Bridged Heterocyclic Systems
Nitrogen-bridged heterocyclic systems, also known as ring-junction nitrogen heterocycles, represent a class of chemical structures where two rings are fused and share a nitrogen atom at a bridgehead position. rsc.org These frameworks are prevalent in a vast array of natural products, many of which exhibit significant biological activities, including anticancer and antibacterial properties. rsc.org In fact, approximately 59% of all FDA-approved drugs contain at least one nitrogen atom, and the nitrogen-bridgehead motif is a key feature in many bioactive compounds. rsc.org
The synthesis of these complex scaffolds can be challenging, which has historically led chemists to rely on naturally occurring structures. rsc.org However, modern synthetic chemistry has made significant strides in accessing these molecules. rsc.org Techniques such as transition metal-catalyzed C-H activation have provided more direct and atom-economical routes to these skeletons. rsc.org The inherent structural rigidity and three-dimensional character of nitrogen-bridged systems make them attractive scaffolds in medicinal chemistry for developing novel therapeutics. rsc.orgwiley.com
The Imidazo[1,5-a]pyrazine (B1201761) Core in Advanced Chemical Sciences: Beyond General Identification
Within the broad family of nitrogen-bridged heterocycles, the imidazo[1,5-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This fused bicyclic system, consisting of an imidazole (B134444) ring fused to a pyrazine (B50134) ring, serves as the foundation for compounds with a wide spectrum of biological activities. nih.govacs.org Its structure is related to purines, making it a valuable structural analog in drug discovery.
Research has demonstrated that derivatives of the imidazo[1,5-a]pyrazine system can act as potent and selective inhibitors for various protein kinases, which are crucial targets in oncology and immunology. nih.govnih.govnih.gov For instance, different substituted imidazo[1,5-a]pyrazines have been developed and investigated for their inhibitory activity against targets such as ACK1 (Activated CDC42 Kinase 1), c-Src (Proto-oncogene tyrosine-protein kinase Src), and BTK (Bruton's tyrosine kinase). nih.govnih.govnih.gov The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govacs.org
The table below summarizes research findings on various imidazo[1,5-a]pyrazine derivatives and their associated biological targets, illustrating the broad utility of this core structure.
| Derivative Class | Biological Target | Therapeutic Area of Interest | Reference |
| C-5 Substituted Imidazo[1,5-a]pyrazines | c-Src Kinase | Acute Ischemic Stroke | nih.gov |
| 8-Amino-imidazo[1,5-a]pyrazine based | Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis | nih.gov |
| General Imidazo[1,5-a]pyrazine derived | ACK1 (TNK2) | Oncology | nih.gov |
This table is interactive and represents a summary of research on the broader class of imidazo[1,5-a]pyrazine derivatives.
Rationale for Comprehensive Investigation of 3-Cyclohexylimidazo[1,5-a]pyrazine Derivatives
The specific investigation of this compound is driven by established principles in medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). The substitution at the 3-position of the imidazo[1,5-a]pyrazine core has been shown to be critical for modulating biological activity and selectivity. For example, studies on BTK inhibitors revealed that introducing a morpholine (B109124) group at the 3-position significantly improved kinase selectivity and pharmacokinetic profiles. nih.gov
The choice of a cyclohexyl group as a substituent is a deliberate strategy to modulate the physicochemical properties of the parent scaffold. The cyclohexyl moiety is a bulky, non-polar, and lipophilic group. Its introduction can influence several key parameters:
Lipophilicity: Increasing the lipophilicity can affect the compound's ability to cross cell membranes and the blood-brain barrier. This was a consideration in the development of N-cyclohexylimidazo[1,2-a]pyridine derivatives for Alzheimer's disease. nih.govresearchgate.net
Binding Pocket Interactions: The size and shape of the cyclohexyl group can lead to new or enhanced van der Waals interactions within the target protein's binding site, potentially increasing potency and/or selectivity.
Metabolic Stability: The aliphatic ring is generally more resistant to certain metabolic pathways compared to aromatic rings, which could improve the compound's half-life in the body.
Therefore, the synthesis and systematic evaluation of this compound and its derivatives are a logical step in the quest for novel therapeutic agents. This research aims to explore how the introduction of the cyclohexyl group at this specific position impacts the compound's interaction with various biological targets, building upon the extensive knowledge base of the parent imidazo[1,5-a]pyrazine system. The data generated from such studies would provide valuable insights into the SAR for this class of compounds, potentially leading to the discovery of new drug candidates with improved efficacy and optimized properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHEWIXFLWVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclohexylimidazo 1,5 a Pyrazine and Its Analogues
Historical and Contemporary Approaches to Imidazo[1,5-a]pyrazine (B1201761) Scaffold Synthesis
The synthesis of the imidazo[1,5-a]pyrazine ring system has evolved over the years, with both historical and contemporary methods contributing to the diverse array of available synthetic routes. Early approaches often involved multi-step sequences with harsh reaction conditions.
Contemporary methods have focused on improving efficiency, yield, and substrate scope. These include the development of one-pot reactions and the use of novel catalytic systems. For instance, metalation strategies have been employed to functionalize the imidazo[1,5-a]pyrazine core. nih.gov Regioselective C3-metalation and C5/C3-dimetalation allow for the introduction of various substituents. nih.gov
Furthermore, cyclocondensation reactions have proven to be effective. One such method involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.orgnih.gov While this method can be sensitive to steric factors and requires relatively harsh conditions, it provides moderate to good yields of the desired imidazo[1,5-a]pyridines, a related class of compounds. beilstein-journals.orgnih.gov Another approach utilizes the condensation of 2-amino-3-chloropyrazine (B41553) with α-chloro-acetophenones, followed by further functionalization. nih.gov
The development of multicomponent reactions (MCRs) has significantly advanced the synthesis of imidazo[1,5-a]pyrazine and its analogues. nih.govrsc.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org These reactions offer the advantage of constructing complex molecules in a single step from readily available starting materials, often with high atom economy.
Targeted Synthesis of 3-Cyclohexylimidazo[1,5-a]pyrazine
Multicomponent Reactions in Imidazo[1,5-a]pyrazine Formation (e.g., Groebke-Blackburn-Bienaymé reaction)
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) for the synthesis of 3-amino-substituted imidazo[1,2-a]-heterocycles, including imidazo[1,2-a]pyrazines. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org This reaction involves the condensation of an amidine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.orgnih.gov The use of a cyclohexyl isocyanide in a GBB reaction with 2-aminopyrazine (B29847) and an appropriate aldehyde would directly lead to the formation of a 3-cyclohexylamino-imidazo[1,2-a]pyrazine derivative. While the provided search results focus on imidazo[1,2-a]pyrazines, the principles of the GBB reaction are applicable to the synthesis of related fused imidazole (B134444) heterocycles. A key advantage of the GBB reaction is its ability to introduce diversity at three positions of the final molecule by simply varying the starting components.
An iodine-catalyzed three-component condensation at room temperature has also been developed for the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.orgrsc.org This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, such as tert-butyl isocyanide or cyclohexyl isocyanide, to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.org This approach highlights a cost-effective and environmentally friendly route to these scaffolds. rsc.orgrsc.org
Cyclization and Condensation Strategies for Imidazo[1,5-a]pyrazine Ring Closure
Cyclization and condensation reactions are fundamental to the formation of the imidazo[1,5-a]pyrazine ring system. beilstein-journals.orgnih.govrsc.orgresearchgate.net A common strategy involves the initial formation of an intermediate which then undergoes an intramolecular cyclization to form the bicyclic scaffold.
One reported method for a related class of compounds, imidazo[1,5-a]pyridines, involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.orgnih.gov This proceeds through the formation of an amidinium species that undergoes a 5-exo-trig cyclization. beilstein-journals.org Although this specific example yields imidazo[1,5-a]pyridines, similar strategies could be envisioned for the synthesis of imidazo[1,5-a]pyrazines starting from appropriately substituted pyrazine (B50134) derivatives.
Another strategy involves the condensation of 2-aminopyrazine with α-haloketones. This is a widely used method for the synthesis of the isomeric imidazo[1,2-a]pyrazine system. However, modifications to the starting materials could potentially lead to the imidazo[1,5-a]pyrazine scaffold.
Green Chemistry Principles and Sustainable Synthetic Routes for Imidazo[1,5-a]pyrazines
The application of green chemistry principles to the synthesis of imidazo[1,5-a]pyrazines and their analogues is an area of growing interest. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Multicomponent reactions, such as the GBB reaction, are inherently green as they often proceed with high atom economy and can sometimes be performed in greener solvents like ethanol. beilstein-journals.org The use of catalysts like iodine in three-component reactions for the synthesis of imidazo[1,2-a]pyrazines at room temperature is another example of a more sustainable approach, avoiding harsh conditions and costly metal catalysts. rsc.orgrsc.org
Enzymatic synthesis is also emerging as a green alternative for the production of pyrazinamide (B1679903) derivatives, which are structurally related to the imidazo[1,5-a]pyrazine core. nih.gov Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the aminolysis of pyrazine esters to form pyrazinamides in a continuous-flow system, demonstrating the potential for biocatalysis in this area of heterocyclic chemistry. nih.gov
Optimization of Reaction Conditions and Scalability for this compound Derivatives
The optimization of reaction conditions is crucial for the efficient and scalable synthesis of this compound derivatives. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
For multicomponent reactions like the GBB reaction, various catalysts have been explored, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., TFA, AcOH). beilstein-journals.orgbeilstein-journals.org The choice of catalyst can significantly impact the reaction yield and purity of the product. Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov
The scalability of a synthetic route is a critical consideration for the practical application of a compound. For instance, a scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been developed using a continuous flow formylation/hydrazine cyclization cascade, demonstrating the potential for flow chemistry in the large-scale production of related heterocyclic systems. figshare.com The development of facile and scalable syntheses for core scaffolds, such as imidazo[1,5-a]pyrimidine-2-(1H)-one, from inexpensive starting materials is also a key focus in the field. nih.gov
A study on the synthesis of C-5 substituted imidazo[1,5-a]pyrazine derivatives as c-Src inhibitors highlights the importance of developing synthetic routes that allow for the introduction of various substituents to explore structure-activity relationships. nih.gov
Interactive Data Table: Synthetic Approaches to Imidazo[1,5-a]pyrazine and Analogues
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference(s) |
| Groebke-Blackburn-Bienaymé | 2-Aminopyrazine, Aldehyde, Isocyanide | Lewis or Brønsted Acid | Imidazo[1,2-a]pyrazine | nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov |
| Iodine-Catalyzed 3CR | Aryl aldehyde, 2-Aminopyrazine, Isocyanide | Iodine, Room Temperature | Imidazo[1,2-a]pyrazine | rsc.orgrsc.org |
| Cyclocondensation | 2-Picolylamine, Nitroalkane | PPA, Phosphorous Acid | Imidazo[1,5-a]pyridine | beilstein-journals.orgnih.gov |
| Condensation | 2-Amino-3-chloropyrazine, α-Chloro-acetophenone | - | Imidazo[1,2-a]pyrazine | nih.gov |
| Enzymatic Aminolysis | Pyrazine ester, Amine | Lipozyme® TL IM | Pyrazinamide | nih.gov |
Chemical Transformations and Derivatization Strategies for 3 Cyclohexylimidazo 1,5 a Pyrazine
Functionalization of the Imidazo[1,5-a]pyrazine (B1201761) Ring System
The functionalization of the imidazo[1,5-a]pyrazine ring is crucial for modulating its biological activity and physicochemical properties. Researchers have developed various methods to introduce substituents at specific positions of the heterocyclic core.
Directed metalation has proven to be a powerful strategy for the regioselective functionalization of imidazo[1,5-a]pyrazines. Studies have shown that imidazo[1,5-a]pyrazines can undergo regioselective C3-metalation and C5/C3-dimetalation, leading to a variety of functionalized derivatives. nih.gov For instance, treatment with a suitable base can lead to deprotonation at the C3 position, followed by quenching with an electrophile to introduce a new substituent. nih.gov Surprisingly, C3-methyl derivatives have been observed to undergo regioselective C5-deprotonation. nih.gov This differential reactivity provides a versatile handle for introducing diverse chemical moieties onto the scaffold.
In addition to metalation, other methods for functionalizing the imidazo[1,5-a]pyrazine core have been explored. These include electrophilic substitution and transition metal-catalyzed cross-coupling reactions, which are discussed in more detail in subsequent sections. The ability to selectively functionalize the imidazo[1,5-a]pyrazine ring at various positions is instrumental in the synthesis of compound libraries for drug discovery and the development of novel materials. rsc.org
Stereoselective and Regioselective Modifications on the Cyclohexyl Substituent
While direct modifications on the cyclohexyl substituent of 3-cyclohexylimidazo[1,5-a]pyrazine are not extensively detailed in the provided search results, the principles of stereoselective and regioselective reactions on cyclohexyl rings are well-established in organic chemistry. Such modifications would typically involve leveraging the conformational preferences of the cyclohexyl ring (chair conformation) and the directing effects of existing functional groups.
For a hypothetical functionalized cyclohexyl ring attached at the C3 position, reactions such as epoxidation, dihydroxylation, or hydrogenation could be performed stereoselectively, influenced by the steric bulk of the imidazo[1,5-a]pyrazine core. The regioselectivity of reactions on a substituted cyclohexyl ring would be governed by the electronic nature and position of the substituents. For instance, the introduction of a directing group on the cyclohexyl ring prior to its attachment to the imidazo[1,5-a]pyrazine scaffold could be a viable strategy for achieving regioselective modifications.
Electrophilic and Nucleophilic Reactions of the Imidazo[1,5-a]pyrazine Core
The imidazo[1,5-a]pyrazine core exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents, which is influenced by the electron distribution within the fused ring system.
Electrophilic Reactions: The imidazo[1,5-a]pyrazine system is generally susceptible to electrophilic attack, particularly at the electron-rich imidazole (B134444) ring. Theoretical calculations and experimental evidence for the related imidazo[1,2-a]pyrazine (B1224502) system suggest that electrophilic substitution, such as bromination, preferentially occurs at the C3 position. stackexchange.com This regioselectivity can be rationalized by the stability of the resulting intermediate, where the aromaticity of the pyrazine (B50134) ring is maintained. stackexchange.com Similar principles are expected to govern the electrophilic reactions of the imidazo[1,5-a]pyrazine core.
Nucleophilic Reactions: Nucleophilic attack on the imidazo[1,5-a]pyrazine ring system is also a viable transformation. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, nucleophilic addition of Grignard reagents can occur, often triggered by coordination to a basic nitrogen atom. rsc.org A similar approach could be applicable to imidazo[1,5-a]pyrazines, potentially leading to the formation of partially saturated heterocyclic systems. rsc.org Furthermore, halogenated imidazo[1,5-a]pyrazines can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. nih.gov
A study on the related pyrazolo[1,5-a]-1,3,5-triazine system demonstrated that stepwise synthesis involving ring-closure followed by electrophilic substitution on the pyrazole (B372694) ring and/or nucleophilic substitution on the triazine moiety allows for the creation of diverse derivatives. nih.gov
Metal-Catalyzed Cross-Coupling Reactions of Imidazo[1,5-a]pyrazine Derivatives
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, and imidazo[1,5-a]pyrazine derivatives are no exception. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are commonly employed for the functionalization of halogenated imidazo[1,5-a]pyrazines. nih.govresearchgate.net For instance, a 6-chloroimidazo[1,2-a]pyrazine (B1590719) has been shown to undergo Pd-catalyzed cross-couplings with various aryl, alkyl, and benzylic zinc reagents. rsc.org This highlights the utility of Negishi coupling for introducing diverse substituents. rsc.org
Furthermore, direct C-H arylation represents a more atom-economical approach to functionalization, obviating the need for pre-functionalized starting materials. nih.gov While many synthetic approaches for imidazo[1,2-a]pyrazines involve electrophilic bromination followed by Suzuki-Miyaura cross-couplings, direct C-H arylation offers a more streamlined pathway to complex derivatives. nih.gov
The table below summarizes some of the key metal-catalyzed cross-coupling reactions used in the functionalization of related imidazo-fused heterocyclic systems.
| Reaction Type | Catalyst/Reagents | Positions Functionalized | Reference |
| Suzuki-Miyaura Coupling | Pd catalysts | C3, C5, C6 | nih.govresearchgate.net |
| Negishi Coupling | Pd catalysts, Organozinc reagents | C6 | rsc.org |
| Sonogashira Coupling | Pd/Cu catalysts | C3, C6 | researchgate.net |
| Direct C-H Arylation | Pd catalysts | C3 | nih.gov |
These reactions have been instrumental in the synthesis of C-5 substituted imidazo[1,5-a]pyrazine derivatives, which have been investigated as potent c-Src inhibitors for the potential treatment of acute ischemic stroke. nih.gov
Advanced Structural Elucidation of 3 Cyclohexylimidazo 1,5 a Pyrazine and Its Congeners
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-cyclohexylimidazo[1,5-a]pyrazine and its analogs. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals. nih.gov
Multi-dimensional NMR techniques are pivotal in elucidating the complex structures of imidazo[1,5-a]pyrazine (B1201761) derivatives. These experiments reveal through-bond and through-space correlations between nuclei, providing a detailed molecular map. nih.govscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, establishing the connectivity of adjacent protons within the molecule. For the cyclohexyl moiety, COSY spectra would show correlations between the axial and equatorial protons on the same and adjacent carbons. In the imidazo[1,5-a]pyrazine core, it helps to assign the protons on the pyrazine (B50134) ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is fundamental for assigning the carbon signals based on their attached, and often more easily assigned, protons. researchgate.netprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different fragments of the molecule. For instance, it can show correlations from the protons on the cyclohexyl ring to the carbon atoms of the imidazo[1,5-a]pyrazine core, confirming the point of attachment. researchgate.netprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY can reveal the relative orientation of the cyclohexyl ring with respect to the imidazo[1,5-a]pyrazine plane. nih.govresearchgate.net
Table 1: Representative NMR Data for Imidazo[1,5-a]pyrazine Derivatives
| Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity in the cyclohexyl ring and the pyrazine ring. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals of the cyclohexyl and imidazo[1,5-a]pyrazine moieties. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirms the linkage between the cyclohexyl substituent and the heterocyclic core. |
| NOESY | ¹H-¹H through-space correlations | Determines the conformation and stereochemistry of the molecule. |
Solid-state NMR (ssNMR) is a powerful technique for characterizing the polymorphic forms of crystalline solids. researchgate.netnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. ssNMR can distinguish between different polymorphs by detecting subtle differences in the local chemical environment of the nuclei in the solid state. fsu.edu This technique is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain. researchgate.net For this compound, ssNMR could be used to identify and quantify different polymorphic forms, providing crucial information for quality control and formulation development in pharmaceutical applications. nih.govfsu.edu
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, including its absolute configuration and how the molecules are arranged in the crystal lattice. mdpi.comgrafiati.comnih.gov This technique has been used to characterize various imidazo[1,5-a]pyrazine derivatives. nih.gov
The study of polymorphism in imidazo[1,5-a]pyrazine derivatives is critical as different polymorphic forms can exhibit distinct properties. researchgate.net X-ray diffraction is a primary tool for identifying and characterizing these different crystal forms. Furthermore, co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, can be employed to modify the physicochemical properties of these compounds. X-ray diffraction is essential for confirming the formation of a co-crystal and determining its structure.
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and its congeners. nih.govcsic.es This technique is crucial for confirming the identity of synthesized compounds.
In addition to providing the molecular weight, mass spectrometry can be used to study the fragmentation pathways of these molecules. nih.gov By analyzing the fragments produced upon ionization, it is possible to deduce the structure of the parent molecule. The fragmentation pattern serves as a fingerprint for the compound and can be used for its identification in complex mixtures. The fragmentation of related imidazo[1,2-b]pyrazoles has been studied and can provide insights into the expected fragmentation of the imidazo[1,5-a]pyrazine core. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present. For this compound, IR spectra would show characteristic bands for the C-H stretching and bending vibrations of the cyclohexyl group and the aromatic C-H and C=N stretching vibrations of the imidazo[1,5-a]pyrazine ring system.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. In some cases, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The interaction of pyrazine-based compounds with surfaces has been studied using Surface-Enhanced Raman Spectroscopy (SERS), which can provide enhanced signals and information about the orientation of the molecule on the surface. nih.gov
Conformational analysis of similar heterocyclic systems has been successfully performed using a combination of vibrational spectroscopy and theoretical calculations. nih.goviu.edu.sa By comparing the experimental spectra with spectra calculated for different possible conformations, the most stable conformation in the gas phase or in solution can be determined.
Computational and Theoretical Studies on 3 Cyclohexylimidazo 1,5 a Pyrazine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of molecules. For 3-Cyclohexylimidazo[1,5-a]pyrazine, these calculations can elucidate its stability, reactivity, and potential for intermolecular interactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net By applying DFT, various molecular descriptors for this compound and its derivatives can be calculated to predict their reactivity and potential as, for example, corrosion inhibitors or for other applications. researchgate.net
Key molecular properties and reactivity descriptors that can be determined using DFT include:
EHOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor molecule.
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap implies higher reactivity. nih.gov
Global Hardness (η) and Softness (σ): These parameters are related to the energy gap and describe the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap.
Electronegativity (χ): This value indicates the molecule's ability to attract electrons.
Fraction of Electrons Transferred (ΔN): This descriptor estimates the number of electrons transferred from the inhibitor molecule to a metal surface in corrosion studies.
A theoretical study on similar pyrazine (B50134) derivatives used the B3LYP functional for DFT calculations. researchgate.net The Fukui function, another DFT-derived concept, can be used to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Descriptor | Value | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment (μ) | 2.5 D | Polarity and intermolecular interactions |
| Global Hardness (η) | 2.65 eV | Resistance to deformation of electron cloud |
| Global Softness (σ) | 0.38 eV⁻¹ | Propensity for chemical reactions |
| Electronegativity (χ) | 3.85 eV | Electron-attracting tendency |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for studying the conformational preferences of the flexible cyclohexyl group attached to the imidazo[1,5-a]pyrazine (B1201761) core. These methods can accurately predict the relative energies of different conformers (e.g., chair, boat, twist-boat for the cyclohexyl ring) and the rotational barriers around the single bond connecting the two ring systems.
For the imidazo[1,5-a]pyrazine scaffold, ab initio calculations can also investigate the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. While the provided structure is the most common tautomer, theoretical calculations can determine the relative energies of other potential tautomeric forms and the energy barriers for their interconversion. This information is crucial for understanding the molecule's behavior in different chemical environments.
A study on 3-piperideines utilized ab initio calculations to characterize conformational preferences, demonstrating the utility of these methods in determining the stereochemistry of cyclic systems. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational landscape and the influence of the surrounding environment. nih.govresearchgate.netscielo.org.co For this compound, MD simulations can be employed to:
Explore the Conformational Space: MD simulations can map out the accessible conformations of the cyclohexyl ring and its orientation relative to the imidazo[1,5-a]pyrazine core. This is particularly important for understanding how the molecule might bind to a biological target.
Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation, MD can reveal how the solvent influences the conformational preferences and dynamics of the solute molecule. This is crucial for understanding its behavior in biological systems.
Study Ligand-Receptor Interactions: In the context of drug design, MD simulations are invaluable for studying the stability of a ligand bound to a protein receptor and for identifying key interactions that contribute to binding affinity. nih.govsciforum.net
MD simulations can also be used to calculate binding free energies, which provide a quantitative measure of the strength of a ligand-receptor interaction. sciforum.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,5-a]pyrazine Derivatives (Focus on Theoretical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For imidazo[1,5-a]pyrazine derivatives, QSAR studies can be performed using a variety of theoretical descriptors calculated from the molecular structure.
These descriptors can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, branching indices).
Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
A 3D-QSAR study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors highlighted the importance of steric and hydrophobic interactions for their activity. scienceopen.comjapsonline.comresearchgate.net In such studies, Gaussian and field-based 3D-QSAR models can be generated. scienceopen.comjapsonline.comresearchgate.net The statistical validity of these models is often assessed by parameters like the predictive correlation coefficient (q²) and the conventional correlation coefficient (r²). scienceopen.comjapsonline.comresearchgate.net
In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, quantum chemical calculations can predict:
Infrared (IR) spectra: The vibrational frequencies and intensities can be calculated to help assign the peaks in an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the structure of the molecule.
UV-Vis absorption spectra: The electronic transitions responsible for UV-Vis absorption can be calculated to predict the absorption maxima.
In addition to spectroscopic parameters, reactivity descriptors can be predicted. For example, the Fukui function, derived from DFT, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack. researchgate.net
Theoretical Mechanistic Investigations of this compound Reactivity Profiles
Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemists can identify transition states and intermediates, and calculate activation energies. This information is crucial for understanding the reactivity of the molecule and for predicting the products of a reaction.
For example, theoretical studies could investigate:
Electrophilic aromatic substitution: The preferred sites for electrophilic attack on the imidazo[1,5-a]pyrazine ring system can be predicted.
Nucleophilic substitution: The reactivity of the molecule towards nucleophiles can be assessed.
Metabolic pathways: The potential sites of metabolic transformation (e.g., oxidation by cytochrome P450 enzymes) can be predicted by modeling the interaction of the molecule with the enzyme's active site.
Molecular Interaction and Mechanistic Biology Studies in Vitro Focus, Non Clinical
Ligand-Target Interaction Profiling (In Vitro)
The interaction of 3-Cyclohexylimidazo[1,5-a]pyrazine derivatives with various biological targets has been a key area of investigation, revealing a range of inhibitory and modulatory activities.
While specific kinetic data for this compound is not extensively detailed in the provided context, related imidazo[1,2-a]pyridine (B132010) derivatives have shown notable enzyme inhibitory activity. For instance, a series of N-cyclohexylimidazo[1,2-a]pyridine derivatives demonstrated inhibitory potential against BACE1 and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net Compounds within this series exhibited IC50 values for BACE1 inhibition around 8.9 to 12 μM, and for BuChE inhibition as low as 2.5 to 3.2 μM. nih.govresearchgate.net This suggests that the broader imidazopyridine scaffold, which includes the cyclohexyl moiety, can be a platform for developing enzyme inhibitors.
Furthermore, the imidazo[1,5-a]pyrazine (B1201761) core is a component of molecules that inhibit other critical enzymes. For example, derivatives of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have been developed as potent dual orexin (B13118510) receptor antagonists. nih.gov Although not direct enzyme inhibition, this highlights the versatility of the imidazopyrazine scaffold in interacting with protein targets. The insulin-like growth factor-1 receptor (IGF-1R), a tyrosine kinase, is another target for which related heterocyclic compounds have been developed as inhibitors, indicating a potential area of investigation for this compound derivatives. nih.govaging-us.com
| Compound Class | Target Enzyme | Reported Activity (IC50) |
|---|---|---|
| N-cyclohexylimidazo[1,2-a]pyridine derivatives | BACE1 | 8.9 - 12 μM |
| N-cyclohexylimidazo[1,2-a]pyridine derivatives | Butyrylcholinesterase (BuChE) | 2.5 - 3.2 μM |
The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) is a critical area of research for cognitive enhancement and treatment of neuropsychiatric disorders. nih.govnih.gov While direct studies on this compound's effect on AMPARs are not specified, the broader class of imidazopyrazine derivatives has been explored for receptor interactions. For instance, 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been identified as potent dual orexin receptor antagonists, demonstrating the scaffold's capacity for receptor modulation. nih.gov Ampakines, which are positive allosteric modulators of AMPA receptors, can enhance agonist binding, and this effect varies across different brain regions and AMPA receptor subunit compositions. nih.gov This suggests that the specific structure of a modulator, such as the cyclohexyl group on an imidazopyrazine core, could influence its binding and modulatory effects on receptors like AMPARs.
Structure-Activity Relationship (SAR) Elucidation from Molecular Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For derivatives of the imidazo[1,5-a]pyrazine scaffold, modifications at various positions have been shown to significantly impact biological activity.
In the case of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives acting as dual orexin receptor antagonists, optimization of the phenethyl motif was a key focus to improve potency and brain penetration. nih.gov This indicates that substitutions on the core imidazopyrazine structure are critical for its pharmacological profile.
| Core Scaffold | Modification | Impact on Activity |
|---|---|---|
| 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Optimization of phenethyl motif | Improved potency and brain penetration as orexin receptor antagonists. nih.gov |
| N-cyclohexylimidazo[1,2-a]pyridine | Dichloro substitution on benzyl (B1604629) pendant | Enhanced BACE1 inhibitory activity. nih.gov |
| N-cyclohexylimidazo[1,2-a]pyridine | 4-bromo substitution on benzyl pendant | Increased BuChE inhibitory activity. nih.gov |
Biochemical Pathway Modulation by this compound (In Vitro Cellular Assays)
In vitro cellular assays have been instrumental in understanding how this compound and its analogs modulate cellular pathways, particularly in the context of inflammation and microbial infections.
While direct evidence for this compound is limited, related pyrazolo[1,5-a]quinazoline compounds have been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov Some of these compounds were predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, with molecular modeling supporting their binding to these kinases. nih.gov This suggests that the anti-inflammatory effects of such scaffolds could be mediated through the MAPK signaling pathway. Given the structural similarities, it is plausible that this compound derivatives could also exert anti-inflammatory effects through similar mechanisms.
The pyrazine (B50134) ring is a core component of many compounds with antimicrobial activity. nih.govmdpi.com A series of pyrazine-containing thiazolines and thiazolidinones have demonstrated significant in vitro antibacterial and antimycobacterial activity. nih.gov The pyrazine ring, in conjunction with a substituted thiazoline (B8809763) ring, was found to be essential for this activity. nih.gov These compounds were active against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria, as well as Mycobacterium tuberculosis. nih.gov Although the specific mode of action was not fully elucidated in the provided information, the broad spectrum of activity suggests a mechanism that targets fundamental bacterial processes.
| Compound Class | Microbial Strains | Observed Activity |
|---|---|---|
| Pyrazine-containing thiazolines and thiazolidinones | Gram-positive bacteria (S. aureus, B. subtilis) | Significant antibacterial and antimycobacterial activity. nih.gov |
| Gram-negative bacteria (E. coli, S. typhi) | ||
| Mycobacterium tuberculosis H37Rv |
Antioxidant Activity and Mechanisms in In Vitro Assays
No published studies were found that investigated the in vitro antioxidant activity of this compound. Consequently, there is no data available from common antioxidant assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or others. Mechanistic studies to determine how this specific compound might neutralize free radicals or interact with oxidative pathways have not been reported.
Advanced Applications of 3 Cyclohexylimidazo 1,5 a Pyrazine in Chemical Biology and Materials Science
3-Cyclohexylimidazo[1,5-a]pyrazine as a Chemical Probe for Fundamental Biological Processes
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. nih.govrsc.org The imidazo[1,5-a]pyrazine (B1201761) core is a key component in the development of such probes. Derivatives of this scaffold have been synthesized and assessed for their ability to inhibit specific enzymes, offering a method to investigate their roles in disease.
A notable application of the imidazo[1,5-a]pyrazine class is in the development of inhibitors for c-Src kinase, a protein implicated in conditions like acute ischemic stroke. nih.gov Researchers have synthesized series of C-5 substituted imidazo[1,5-a]pyrazine derivatives and identified compounds with significant neuroprotective effects in preclinical models. nih.gov Although these specific studies did not focus on the 3-cyclohexyl variant, the core structure's success highlights the potential of this compound to be adapted for similar purposes. The cyclohexyl group can influence the compound's lipophilicity and binding pocket interactions, potentially tuning its potency and selectivity as a kinase inhibitor or a probe for other biological targets.
Table 1: Examples of Biologically Active Imidazo[1,5-a]pyrazine Derivatives
| Compound Class | Biological Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| C-5 substituted imidazo[1,5-a]pyrazines | c-Src kinase | Acute Ischemic Stroke | Demonstrated significant neuroprotective efficacy and CNS penetration. nih.gov |
Utilization as a Scaffold in Combinatorial Chemistry and Library Synthesis for Diverse Chemical Entities
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The imidazo[1,5-a]pyrazine framework is an excellent scaffold for such endeavors due to its robust chemical nature and the multiple points available for diversification.
The synthesis of related heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrates the feasibility of using such cores in library synthesis. nih.govnih.gov Methodologies have been developed for the facile, one-pot synthesis of substituted imidazo[1,2-a]pyrazines, allowing for the introduction of various substituents. rsc.org For instance, a one-pot, three-component reaction using an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide (such as cyclohexyl isocyanide) can efficiently generate a library of imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.org
This approach allows chemists to systematically modify the structure of this compound at other positions on the bicyclic ring system. By varying the building blocks, a diverse library of compounds can be generated and screened for a wide range of properties, from biological activity to material characteristics. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, has been identified as a privileged structure for creating libraries exceeding 400 compounds for biological screening. nih.gov
Role in the Development of Luminescent and Optoelectronic Materials
The electron-deficient nature of the pyrazine (B50134) ring makes the imidazo[1,5-a]pyrazine core a promising component for creating luminescent and optoelectronic materials. bohrium.comresearchgate.net These materials are central to technologies like organic light-emitting diodes (OLEDs), sensors, and solar cells. The incorporation of pyrazine and its fused derivatives into π-conjugated systems facilitates intramolecular charge transfer (ICT), a key process for fluorescence and other photophysical phenomena. researchgate.net
Research on related nitrogen-containing heterocycles has shown that they can act as effective electron-accepting units in donor-acceptor type chromophores. researchgate.net For example, newly synthesized imidazo[1,2-a]pyrazine derivatives have been shown to be fluorescent, and their photophysical properties have been characterized. rsc.org The presence of the cyclohexyl group in this compound can influence the solid-state packing and morphology of thin films, which are critical factors for the performance of optoelectronic devices. While direct studies on this specific compound are limited, the broader class of pyrazine-containing materials shows significant potential. bohrium.comresearchgate.netresearchgate.net
Table 2: Photophysical Properties of Related Heterocyclic Fluorophores
| Scaffold | Excitation Max (λex) | Emission Max (λem) | Application Area |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | Varies with substitution | Varies with substitution | Fluorescence, potential anti-cancer agents rsc.org |
| Thieno[3,4-b]pyrazine derivatives | ~450-550 nm | ~600-750 nm (NIR) | NIR Electrochromism, Solar Cells researchgate.net |
Potential as Ligands in Homogeneous and Heterogeneous Catalysis and Supramolecular Chemistry
The nitrogen atoms within the imidazo[1,5-a]pyrazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows this compound and its derivatives to act as ligands in coordination chemistry. Such ligands can be used to create catalysts for a variety of chemical transformations or to build complex, self-assembled structures in supramolecular chemistry.
For instance, related imidazo[1,5-a]pyridinium ions have been used to synthesize multidentate N-heterocyclic carbene (NHC) ligands, which are highly valued in catalysis. organic-chemistry.org Furthermore, N-cyclohexylimidazo[1,2-a]pyridine derivatives have been explicitly designed as ligands to interact with biological targets. nih.gov While these examples feature a pyridine (B92270) ring instead of a pyrazine ring, the fundamental chemistry is analogous. The cyclohexyl group can provide steric bulk that influences the coordination geometry around a metal center, thereby affecting the selectivity and activity of a potential catalyst. The ability of the pyrazine moiety to act as a complexing agent opens up possibilities for using this compound in the design of novel metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net
Conclusion and Future Research Perspectives for 3 Cyclohexylimidazo 1,5 a Pyrazine
Identification of Unexplored Research Avenues and Methodological Challenges
The primary unexplored research avenue is the synthesis of 3-Cyclohexylimidazo[1,5-a]pyrazine itself. A key methodological challenge would be the development of a regioselective synthesis to introduce the cyclohexyl group specifically at the 3-position of the imidazo[1,5-a]pyrazine (B1201761) core. Existing methods for synthesizing substituted imidazo[1,5-a]pyrazines would need to be adapted and optimized for this purpose. nih.gov
Once synthesized, a vast area of unexplored research would open up, including:
Spectroscopic and Crystallographic Characterization: Detailed analysis using NMR, mass spectrometry, and X-ray crystallography to confirm the structure and elucidate its three-dimensional conformation.
Physicochemical Properties: Determination of key properties such as solubility, lipophilicity (logP), and pKa, which are crucial for understanding its potential as a drug candidate.
Biological Screening: A broad-based screening of its activity against various biological targets would be essential. Given the diverse activities of other imidazo[1,5-a]pyrazine derivatives, this could include assays for kinase inhibition, anti-cancer activity, and neurological effects. nih.govbenthamdirect.com
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modified cyclohexyl moieties or other substituents on the imidazo[1,5-a]pyrazine ring system to understand how structural changes affect biological activity.
A significant methodological challenge lies in the absence of established protocols and reference data for this specific compound, requiring any investigation to start from fundamental principles.
Prognosis for the Future Impact of Imidazo[1,5-a]pyrazine Chemistry in Interdisciplinary Scientific Disciplines
The broader field of imidazo[1,5-a]pyrazine chemistry holds considerable promise for future interdisciplinary impact. The imidazo[1,5-a]pyrazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov
Future research into derivatives like this compound could lead to significant advancements in several areas:
Drug Discovery: The lipophilic and bulky nature of the cyclohexyl group at the 3-position could confer unique pharmacological properties, potentially leading to the discovery of novel therapeutics for cancer, inflammatory diseases, or central nervous system disorders. The exploration of imidazo[1,5-a]pyrazine derivatives as corticotropin-releasing hormone (CRH) receptor ligands further highlights their potential in treating stress-related disorders. nih.gov
Chemical Biology: Well-characterized this compound derivatives could serve as chemical probes to investigate the function of specific proteins or biological pathways.
Materials Science: Fused heterocyclic systems can exhibit interesting photophysical properties, suggesting potential applications in organic electronics, though this remains a speculative avenue for this particular compound.
The successful synthesis and characterization of this compound would be a crucial first step in unlocking its potential and would undoubtedly stimulate further research into this under explored area of heterocyclic chemistry. The development of novel synthetic methodologies and the comprehensive biological evaluation of this compound and its analogues are essential to realize its future impact across various scientific disciplines.
Q & A
Q. What are the foundational synthetic routes for 3-cyclohexylimidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves cyclization between pyrazine and imidazole precursors. For example, cyclization reactions under acidic or basic conditions are common, with substituent positioning guided by steric and electronic factors . Key steps include:
- Cyclization : Reaction of pyrazine derivatives (e.g., pyrazinemethanamine) with imidazole precursors, often using CS₂ or silylformamidine reagents to stabilize intermediates .
- Functionalization : Alkylation or esterification to introduce cyclohexyl groups at position 3. Solvent-free conditions or elevated temperatures (70–90°C) can improve yields in carbene insertion reactions .
- Optimization : Electron-withdrawing substituents (e.g., nitro or cyano groups) accelerate reaction rates, while electron-donating groups (e.g., methoxy) may require longer reaction times .
Q. How is this compound characterized structurally, and what analytical methods are critical?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regioselectivity of substituents. For example, downfield shifts in aromatic protons (δ 8.5–9.5 ppm) indicate imidazo-pyrazine core formation .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for derivatives with multiple substituents. Crystallographic data for related compounds (e.g., 3-nitroimidazo[1,5-a]pyrazine) confirm planar geometries and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights and detects isotopic patterns for halogenated derivatives .
Q. What preliminary biological activities are associated with imidazo[1,5-a]pyrazine derivatives?
Imidazo[1,5-a]pyrazines exhibit:
- Anticancer Activity : Derivatives inhibit cyclin-dependent kinases (CDKs), with IC₅₀ values ranging from 6.66 µM to sub-micromolar levels in cell lines (e.g., HEPG2). The cyclohexyl group may enhance lipophilicity and target binding .
- Antimicrobial Potential : Fluorinated analogs disrupt bacterial membranes or inhibit enzymes like Eis in Mycobacterium tuberculosis, with activity against drug-resistant strains .
Advanced Research Questions
Q. How can position 7 of the imidazo[1,5-a]pyrazine core be selectively functionalized for targeted bioactivity?
Position 7 is the most acidic C–H site (pKₐ ~25–30 in DMSO), enabling carbene insertion or formylation. Methodologies include:
- Carbene Insertion : Using silylformamidine reagents to generate carbenes that insert into the C7–H bond. Yields exceed 90% under solvent-free conditions .
- Formylation : Hydrolysis of aminal intermediates (e.g., with HCl/MeOH) produces aldehydes, which are versatile for further derivatization (e.g., Schiff base formation) .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazo[1,5-a]pyrazine derivatives?
- Comparative Substitution Studies : Modifying R1 (e.g., phenyl vs. ethyl) and R2 (e.g., acetophenone vs. trifluoroethoxy) reveals steric and electronic dependencies. For example, replacing a phenyl group with ethyl reduces Eis inhibition 25-fold .
- Computational Modeling : Molecular dynamics (MD) simulations of pyrazine derivatives (24-mode Hamiltonian) identify vibrational couplings and binding pocket interactions, clarifying substituent effects on kinase inhibition .
Q. How are enantioselective syntheses of imidazo[1,5-a]pyrazine derivatives achieved for chiral drug discovery?
Cu/Ag-mediated cascade reactions enable asymmetric propargylic amination and cycloaddition. A novel N,N,P-ligand induces enantioselectivity (>90% ee) in triazolo[1,5-a]pyrazines, critical for targeting chiral biological receptors .
Q. What methodologies optimize bioavailability while retaining bioactivity in imidazo[1,5-a]pyrazine derivatives?
Q. How are resistance mechanisms (e.g., in Mycobacterium tuberculosis) countered using imidazo[1,5-a]pyrazine derivatives?
Derivatives targeting the Eis enzyme’s AG-binding pocket utilize:
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
